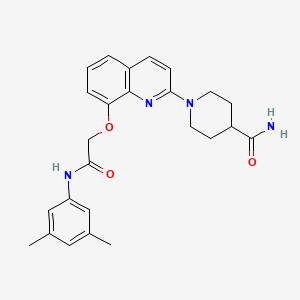

1-(8-(2-((3,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[8-[2-(3,5-dimethylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-16-12-17(2)14-20(13-16)27-23(30)15-32-21-5-3-4-18-6-7-22(28-24(18)21)29-10-8-19(9-11-29)25(26)31/h3-7,12-14,19H,8-11,15H2,1-2H3,(H2,26,31)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUGQCOIMJTJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(8-(2-((3,5-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic molecule that has garnered attention for its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a quinoline moiety linked to a piperidine ring, with a carboxamide functional group. Its molecular formula is C₁₈H₁₈N₄O₃, and it exhibits characteristics typical of compounds designed for biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including:

- Enzyme Inhibition : Compounds in this class can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission.

- Antibacterial Activity : Similar derivatives have shown effectiveness against bacterial strains like Salmonella typhi and Staphylococcus aureus.

- Antiviral Properties : Some derivatives exhibit inhibition of viral replication, particularly against respiratory syncytial virus (RSV).

Antibacterial Activity

A study synthesized various piperidine derivatives, demonstrating moderate to strong antibacterial activity against several strains. The synthesized compounds were evaluated using broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs).

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Salmonella typhi | 12.5 |

| 2 | Staphylococcus aureus | 25 |

| 3 | Escherichia coli | 50 |

Enzyme Inhibition

The compound's potential as an AChE inhibitor was assessed through in vitro assays. The results indicated promising inhibitory effects, with IC50 values comparable to known AChE inhibitors.

| Compound | IC50 (µM) |

|---|---|

| 1 | 0.63 |

| 2 | 0.45 |

| 3 | 0.78 |

Case Studies

- In Vivo Efficacy : In a mouse model, the compound was tested for its ability to enhance immune response by blocking the PD-1/PD-L1 interaction. Results showed a significant increase in splenocyte activation at concentrations of 100 nM, indicating potential for cancer immunotherapy.

- Pharmacokinetics : A pharmacokinetic study revealed that the compound exhibited favorable absorption and distribution profiles, with a half-life suitable for therapeutic use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

A key analog, 1-(8-(2-((4-Methoxyphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide (CAS 921553-63-1), replaces the 3,5-dimethyl groups with a 4-methoxy substituent . This change alters the molecule’s electronic profile (electron-donating methoxy vs.

Table 1: Substituent Comparison

Core Structure Modifications: Quinoline-Pyrimidine Hybrids

Quinolinone-pyrimidine hybrids (e.g., 3-((4-(4-chlorophenyl)pyrimidin-2-yl)-1-yl)oxymethyl)quinolin-2(1H)-ones) replace the piperidine-carboxamide with pyrimidine rings . These hybrids exhibit distinct binding modes, often targeting DNA gyrase or topoisomerases. The target compound’s piperidine-carboxamide may improve cell permeability compared to pyrimidine-based structures, which are bulkier and less flexible .

Piperidine vs. Piperazine Derivatives

Fluoroquinolone derivatives with piperazine rings (e.g., 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-substituted benzoyl]piperazino)-quinolines) demonstrate how nitrogen positioning affects activity . Piperidine (6-membered, one N) in the target compound vs. piperazine (6-membered, two Ns) may reduce basicity, altering pharmacokinetics. Piperazine derivatives often show higher aqueous solubility but shorter half-lives due to increased metabolic susceptibility .

Physicochemical Properties

1-(Ethoxycarbonyl)piperidine-4-carboxylic acid () shares the piperidine-4-carboxamide motif but substitutes the carboxamide with an ethoxycarbonyl group. Key differences:

- Log S (aqueous solubility): -3.2 for the ethoxycarbonyl derivative vs. predicted -2.8 for the target compound (carboxamide improves solubility).

- TPSA (Topological Polar Surface Area): 78.5 Ų (ethoxycarbonyl) vs. ~110 Ų (target compound), suggesting better membrane permeability for the former but reduced solubility .

Table 2: Property Comparison with Piperidine Derivatives

| Compound | Log S | TPSA (Ų) | Hydrogen Bond Donors |

|---|---|---|---|

| Target Compound (predicted) | -2.8 | ~110 | 3 |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | -3.2 | 78.5 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.